molecular formula C18H13ClN6OS B13359922 3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13359922
M. Wt: 396.9 g/mol
InChI Key: PJLWYCJYJCZOCN-UHFFFAOYSA-N
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Description

3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines several pharmacologically active moieties

Preparation Methods

The synthesis of 3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of the core triazolo[3,4-b][1,3,4]thiadiazole scaffold. This is typically achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology and medicine, it has shown promise as an anticancer, antimicrobial, and antiviral agent . Its ability to interact with specific molecular targets makes it a candidate for drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects. The pathways involved in these interactions are complex and may vary depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 3-{6-[(2-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine include other triazolo[3,4-b][1,3,4]thiadiazole derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their pharmacological properties . The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities .

Properties

Molecular Formula

C18H13ClN6OS

Molecular Weight

396.9 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN6OS/c1-11-16(24-9-5-4-8-14(24)20-11)17-21-22-18-25(17)23-15(27-18)10-26-13-7-3-2-6-12(13)19/h2-9H,10H2,1H3

InChI Key

PJLWYCJYJCZOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)COC5=CC=CC=C5Cl

Origin of Product

United States

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